molecular formula C16H25N B8492638 4-(p-Tert.-butylphenyl)-3-methylpiperidine

4-(p-Tert.-butylphenyl)-3-methylpiperidine

Cat. No. B8492638
M. Wt: 231.38 g/mol
InChI Key: IGNOUWQUGGVPBE-UHFFFAOYSA-N
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Patent
US05212183

Procedure details

2-Methyl-3-(p-tert.-butylphenyl)-1,5-pentanedial (VI) can be hydrogenated with ammonia and hydrogen in the presence of a hydrogenation catalyst to give 4-(p-tert.-butylphenyl)-3-methylpiperidine (VII). ##STR8##
Name
2-Methyl-3-(p-tert.-butylphenyl)-1,5-pentanedial
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:5]([C:9]1[CH:14]=[CH:13][C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:11][CH:10]=1)[CH2:6][CH:7]=O)[CH:3]=O.[NH3:19].[H][H]>>[C:15]([C:12]1[CH:13]=[CH:14][C:9]([CH:5]2[CH2:6][CH2:7][NH:19][CH2:3][CH:2]2[CH3:1])=[CH:10][CH:11]=1)([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
2-Methyl-3-(p-tert.-butylphenyl)-1,5-pentanedial
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)C(CC=O)C1=CC=C(C=C1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1C(CNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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